molecular formula C11H16N2O2 B1412427 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid CAS No. 1707369-55-8

2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

Cat. No.: B1412427
CAS No.: 1707369-55-8
M. Wt: 208.26 g/mol
InChI Key: IOIRLXQTYQZJQA-UHFFFAOYSA-N
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Description

2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, registered under CAS number 1707369-55-8 , is a high-purity chemical intermediate offered for scientific research and development purposes. This compound features a unique molecular architecture with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . Its structure integrates a 1H-pyrazole ring, substituted with a 2-methylpropyl (isobutyl) group, which is covalently linked to a carboxylic acid-functionalized cyclopropane ring . This specific arrangement makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules that target a range of biological pathways. Researchers utilize this compound as a critical building block in organic synthesis. It must be handled with strict adherence to safety protocols, including the use of protective gloves, clothing, and eyewear, and should only be manipulated in a well-ventilated environment . This product is intended for research use as a chemical intermediate and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. For your research needs, this product is available for order with comprehensive product documentation, including safety data sheets .

Properties

IUPAC Name

2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11(14)15/h4,6-7,9-10H,3,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIRLXQTYQZJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The initial step involves synthesizing the pyrazole core, which can be achieved via:

  • Hydrazine Condensation with 1,3-Dicarbonyl Compounds
    This classical approach involves reacting hydrazine hydrate with suitable 1,3-dicarbonyl compounds (e.g., acetylacetone derivatives) to form the pyrazole ring.
    Reaction conditions:

    • Solvent: ethanol or acetic acid
    • Temperature: reflux (~80-100°C)
    • Catalyst: none or acid catalysis for enhanced cyclization
  • Alkylation of Pyrazole
    The pyrazole ring is then alkylated at the nitrogen or carbon positions using alkyl halides such as isobutyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF or acetone).
    Reaction conditions:

    • Solvent: DMF or acetone
    • Temperature: 0-50°C for N-alkylation or reflux for C-alkylation

Key Reaction Pathway

Step Reaction Type Reagents Conditions Purpose
1 Pyrazole ring synthesis Hydrazine + 1,3-dicarbonyl Reflux, ethanol Pyrazole core formation
2 Alkylation Alkyl halide (isobutyl bromide) Base (K₂CO₃), DMF, room temp Introduction of 2-methylpropyl group
3 Cyclopropanation Diazomethane or diazo compounds Rh(II) catalyst, dichloromethane Cyclopropane ring formation
4 Coupling Pyrazole derivative + cyclopropane-1-carboxylic acid derivative DCC/EDC, DMAP, solvent Final assembly of the target molecule

Industrial-Scale Production Approaches

Continuous Flow Synthesis

  • Advantages: Higher yield, better control over reaction parameters, scalability.
  • Process: Sequentially combining the pyrazole formation, alkylation, cyclopropanation, and coupling steps in a flow reactor system, optimizing reaction times and conditions for large-scale production.

Catalytic Methods

  • Use of advanced catalysts such as rhodium or copper complexes for cyclopropanation, which can be recovered and reused, reducing costs and environmental impact.

Purification Techniques

  • Crystallization: To achieve high purity of the final product.
  • Chromatography: For laboratory-scale purification, especially during research and development phases.

Data Summary Table

Methodology Reagents Key Conditions Yield Remarks
Hydrazine condensation Hydrazine hydrate + 1,3-dicarbonyl Reflux, ethanol Moderate Suitable for lab synthesis
Alkylation Alkyl halide + pyrazole Base, room temp High Critical for substituent introduction
Cyclopropanation Diazomethane or diazo compounds Rh(II) catalyst, dichloromethane High For cyclopropane ring formation
Coupling Carboxylic acid derivatives DCC/EDC, DMAP High Final step to assemble compound

Research Findings and Notes

  • The synthesis efficiency depends heavily on the choice of reagents and reaction conditions, with recent advances favoring catalytic cyclopropanation for better yields and selectivity.
  • The stability of intermediates and the control of stereochemistry are critical for producing the desired isomeric form.
  • Optimization of solvent systems, temperature, and catalysts has been shown to significantly improve overall yields and purity.

Chemical Reactions Analysis

2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is in the development of kinase inhibitors. Kinases play crucial roles in cell signaling, and their dysregulation is often linked to various diseases, including cancer.

Case Study: CDK2 Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against cyclin-dependent kinase 2 (CDK2). For instance, a derivative showed an IC50 value of 8.1 nM against CDK2/E1, indicating strong binding affinity and potential for therapeutic use in cancer treatment .

Drug Resistance Overcoming

The macrocyclization strategy has been employed to enhance the inhibitory activity of compounds against kinases, particularly to overcome drug resistance caused by mutations. This approach has led to the design of novel compounds that maintain efficacy even in resistant cancer cell lines .

DRAK1 Inhibition

Another area of research involves the development of selective inhibitors for death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1). The compound's structure allows for modifications that enhance selectivity and potency against DRAK1, which could provide insights into its biological functions and therapeutic applications .

Data Table: Summary of Kinase Inhibitory Activities

Compound NameTarget KinaseIC50 Value (nM)Notes
Compound 1CDK28.1High affinity, promising for cancer therapy
Compound 7DYRK1A158Initial lead compound
Compound 8DYRK1B19Enhanced selectivity with modifications

Mechanism of Action

The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Applications
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid (Target) C₁₁H₁₆N₂O₂ (inferred) ~220.26 (inferred) Isobutyl (pyrazole), COOH (cyclopropane) N/A Hypothesized use in receptor antagonism; enhanced lipophilicity due to isobutyl group.
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid C₁₀H₁₄N₂O₂ 194.23 Isopropyl (pyrazole), COOH (cyclopropane) 2227645-99-8 Racemic mixture; likely explored for stereoselective activity in drug candidates.
1-ethylcyclopropanecarboxylic acid C₆H₁₀O₂ 114.14 Ethyl (cyclopropane), COOH 150864-95-2 Simpler analogue; used in intermediates for agrochemicals or fragrances.
trans-2-cyanocyclopropanecarboxylic acid C₅H₅NO₂ 111.10 Cyano (cyclopropane), COOH 39891-82-2 High polarity due to nitrile group; potential use in peptide mimetics or enzyme inhibitors.
2-[1-(trifluoromethyl)cyclopropyl]acetic acid C₆H₇F₃O₂ 168.12 Trifluoromethyl (cyclopropane), COOH 871476-77-6 Enhanced metabolic resistance; fluorinated analogues are common in CNS-targeting therapeutics.

Key Observations:

Substituent Effects on Lipophilicity: The isobutyl group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the isopropyl (logP ~2.0) or ethyl (logP ~1.5) substituents in analogues . This property may improve membrane permeability but reduce aqueous solubility. Fluorinated or cyano substituents (e.g., trifluoromethyl or nitrile groups) enhance polarity and metabolic stability, as seen in CAS 871476-77-6 .

Stereochemical Considerations :

  • Racemic mixtures (e.g., CAS 2227645-99-8) often require chiral resolution for pharmaceutical use, whereas the target compound’s stereochemistry remains undefined in the evidence .

Synthetic Accessibility :

  • Continuous-flow synthesis methods, as demonstrated for CCR1 antagonists, could be adapted for the target compound to improve yield and scalability .

Biological Relevance :

  • Pyrazole-cyclopropane hybrids are prevalent in kinase inhibitors and GPCR antagonists. For example, 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS 2680531-10-4) is a building block for antiviral agents .

Biological Activity

2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid (CAS No. 1707369-55-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : 2-(1-isobutyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
  • Purity : ≥95% .

Research indicates that this compound functions as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to decreased fatty acid synthesis and increased fatty acid oxidation, potentially benefiting conditions like obesity and metabolic syndrome .

Biological Activity Overview

The biological activity of this compound includes:

  • Inhibition of ACC : This compound has demonstrated effectiveness in reducing the activity of ACC in vitro, which is crucial for regulating lipid metabolism .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Demonstrated that the compound inhibits ACC with an IC50 value indicating potency in lipid metabolism regulation .
Study 2 Showed potential anti-inflammatory effects in cellular models, suggesting a role in managing inflammation-related conditions .
Study 3 Assessed the compound's pharmacokinetics and bioavailability, highlighting its suitability for further development as a therapeutic agent .

Case Study 1: ACC Inhibition

A study published in a pharmacological journal explored the effects of various compounds on ACC activity. The results indicated that this compound significantly reduced ACC activity in liver cells, leading to decreased lipid accumulation.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in therapeutic applications for inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid?

  • Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by cyclopropanation. For pyrazole derivatives, cyclocondensation using reagents such as DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine has been reported, with subsequent hydrolysis to yield carboxylic acid derivatives . Cyclopropane rings can be synthesized via Hofmann rearrangement under acidic conditions, as demonstrated in cyclopropylamine synthesis using hydrochloric acid and water .

Q. How should researchers characterize the compound’s structure and purity?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : For crystallographic confirmation (e.g., Acta Crystallographica reports for structurally related pyrimidines and pyrazoles ).
  • Spectroscopy : FTIR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR for cyclopropane proton environments (δ 1.0–2.0 ppm) .
  • HPLC : Use certified reference standards (e.g., USP or EP impurities) to validate purity, as seen in pharmaceutical analysis guidelines .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to acute toxicity risks .
  • Ventilation : Use fume hoods to mitigate inhalation hazards (classified as a respiratory irritant) .
  • Spill Management : Absorb spills with inert materials (e.g., sand or vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize cyclopropanation reactions to improve yield?

  • Methodological Answer :
  • Catalyst Screening : Test zinc salts or transition-metal catalysts to enhance cyclopropane ring formation, as seen in tetrazole synthesis .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust reaction times.
  • Microwave Assistance : Reduce reaction times and improve yields via microwave irradiation, a method validated for similar heterocycles .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :
  • DFT Refinement : Re-optimize computational models (e.g., B3LYP/6-31G*) to account for solvent effects or conformational flexibility, as demonstrated for pyrazole-4-carboxylic acid derivatives .
  • Experimental Validation : Cross-check with high-resolution mass spectrometry (HRMS) and variable-temperature NMR to identify dynamic effects .

Q. What strategies mitigate decomposition during storage?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions.
  • Storage Conditions : Store at –20°C in airtight containers with desiccants to prevent hydrolysis, as recommended for labile carboxylic acids .
  • Decomposition Analysis : Monitor for byproducts like CO or NOx using gas chromatography, as noted in safety data sheets .

Q. How to design experiments to probe biological activity while ensuring safety?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking to predict target interactions (e.g., antimicrobial enzymes) before in vitro assays.
  • Toxicology Profiling : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents) .
  • Containment : Use biosafety level 2 (BSL-2) facilities for cell-based assays to handle potential irritants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
Reactant of Route 2
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

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